H-D-Met-Met-OH is classified as a peptide and falls under the category of amino acid derivatives. It is produced through synthetic methods, primarily in laboratory settings, and can be utilized for various biochemical studies due to its structural characteristics.
The synthesis of H-D-Met-Met-OH typically employs solid-phase peptide synthesis (SPPS), a widely used technique that allows for the sequential addition of amino acids to form peptides. This method involves the following steps:
The reaction conditions for SPPS include controlled temperature and pH levels to optimize yield and purity. The choice of coupling agents and deprotecting agents can significantly affect the efficiency of the synthesis process.
The molecular structure of H-D-Met-Met-OH can be represented by its chemical formula, which includes two methionine units linked by a peptide bond. The compound has a molecular weight of approximately 303.4 g/mol.
H-D-Met-Met-OH participates in several chemical reactions:
H-D-Met-Met-OH primarily acts through its interaction with biological targets involving oxidative stress regulation. Its mechanism includes:
The action of H-D-Met-Met-OH contributes to maintaining cellular redox balance, thereby influencing various metabolic processes.
H-D-Met-Met-OH has several applications across various fields:
Solid-Phase Peptide Synthesis (SPPS) enables the precise incorporation of D-amino acids like D-methionine into sequences such as H-D-Met-Met-OH. The process begins with Rink amide resin as the solid support, where the C-terminal amino acid (L- or D-Met) is anchored via its carboxyl group. Each cycle involves deprotection of the Fmoc group (using 20% piperidine in DMF) and coupling of the next amino acid using activators like HBTU/HOBt with DIPEA in DMF [1]. For D-amino acids, steric hindrance and altered reaction kinetics necessitate extended coupling times (60–120 minutes vs. 30–60 minutes for L-isomers) and higher amino acid excess (5–8 equivalents vs. 3–5 for L-forms) to achieve >95% coupling efficiency [1] [6].
A critical challenge is minimizing epimerization during D-amino acid coupling. Studies show that using OxymaPure as an additive instead of HOBt reduces racemization to <2% compared to 5–8% with traditional carbodiimide couplings [6]. Post-coupling, acetylation of unreacted chains prevents deletion sequences, which is vital for maintaining dipeptide homogeneity. Cleavage from the resin employs a mixture of TFA/phenol/water/TIPS (94:2.5:2.5:1 v/v), preserving the acid-labile D-methionine stereochemistry while removing side-chain protectors [1] [7]. Purification via cold diethyl ether precipitation followed by lyophilization yields H-D-Met-Met-OH with >90% purity, confirmed by LC-MS [1].
Table 1: SPPS Parameters for D-Met vs. L-Met Incorporation
Parameter | D-Methionine | L-Methionine |
---|---|---|
Coupling Time | 60–120 min | 30–60 min |
Amino Acid Equivalents | 5–8 eq | 3–5 eq |
Epimerization Risk | <2% (with Oxyma) | <0.5% |
Typical Yield | 75–85% | 85–95% |
Methionine residues introduce oxidation sensitivity and side-chain nucleophilicity during SPPS, complicating Fmoc removal and coupling. Deprotection of Fmoc-D-Met-OH or Fmoc-L-Met-OH requires tailored base selection to avoid sulfur degradation. Piperidine (20% in DMF) remains standard, but 4-methylpiperidine (4MP) offers advantages, including lower toxicity and comparable efficiency (98% deprotection in 5 minutes) [2]. For methionine-rich sequences like H-D-Met-Met-OH, piperazine (PZ) is less effective, achieving only 85–90% deprotection due to its lower basicity (pKa 9.73 vs. piperidine’s pKa 11.1), leading to truncated peptides if unoptimized [2] [7].
Coupling methionine demands side-chain protection to prevent sulfonium salt formation. Fmoc-Met-OH is typically used unprotected, but oxidation mitigation requires degassed solvents and inert atmospheres. Post-coupling, washing with DMF/DCM/MeOH removes excess reagents, while adding 1% OxymaPure to washes eliminates residual piperidine, preventing base-induced side reactions [10]. The N-terminal acetyl group enhances ionization in MS analysis and promotes Y-ion formation during fragmentation, aiding sequence validation for dipeptides [1].
Table 2: Deprotection Reagent Efficiency for Methionine Sequences
Reagent | pKa | Deprotection Efficiency | Methionine Oxidation Risk | Peptide-Specific Yield for H-D-Met-Met-OH |
---|---|---|---|---|
Piperidine (PP) | 11.1 | 99% | Moderate | 81.7% |
4-Methylpiperidine (4MP) | 10.78 | 98% | Low | 81.7% |
Piperazine (PZ) | 9.73 | 85–90% | High | 74.3% |
Synthesizing sulfur-containing dipeptides like H-D-Met-Met-OH presents distinct challenges in SPPS versus solution-phase synthesis (SPS). SPPS leverages pseudodilution effects on resin beads, suppressing intermolecular disulfide formation and enabling near-quantitative yields for short sequences [3] [6]. The stepwise addition also allows real-time capping of unreacted chains, reducing deletion sequences. However, SPPS suffers from resin loading limitations (typically 0.7–1.0 mmol/g), making large-scale production (>1 kg) impractical [6]. Furthermore, TFA cleavage can generate methionine sulfoxides if scavengers like phenol are omitted [1].
In contrast, SPS uses segment condensation for sulfur-rich peptides. The natural chemical ligation (NCL) approach couples C-terminal thioesters with N-terminal cysteines, but methionine lacks inherent ligation sites. Alternative strategies employ activated esters (e.g., pentafluorophenyl) in organic solvents, requiring extensive purification after each step. SPS achieves higher crude purity (70–80% vs. 40–60% for SPPS) for dipeptides due to intermediate purification but consumes 3–5× more solvent and time [3] [5]. Stereochemical control is another limitation: SPS exhibits higher epimerization (5–10%) during activation of D-methionine compared to SPPS (<2%) [6].
Table 3: SPPS vs. Solution-Phase Synthesis for H-D-Met-Met-OH
Parameter | SPPS | Solution-Phase Synthesis |
---|---|---|
Scale Suitability | <100 g | Industrial scale (>1 kg) |
Crude Purity | 40–60% | 70–80% |
Epimerization Risk (D-Met) | <2% | 5–10% |
Solvent Consumption | 50–100 L/kg peptide | 150–500 L/kg peptide |
Key Advantage | Automation, low deletion sequences | Scalability, high intermediate purity |
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0